Humanine

Vue d'ensemble

Description

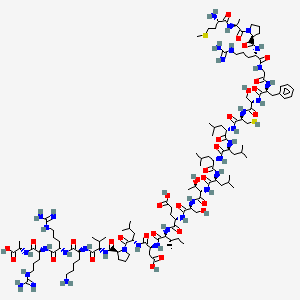

L'humanine est un petit peptide composé de 24 acides aminés. Elle a été découverte pour la première fois en 2001 dans le cerveau d'un patient atteint de la maladie d'Alzheimer. L'this compound est codée par le génome mitochondrial et est connue pour ses propriétés cytoprotectrices, en particulier en réponse à des stress tels que le stress oxydatif, l'ischémie et la famine . Elle a été identifiée dans divers tissus, notamment le cerveau, le cœur, le foie et les muscles squelettiques .

Applications De Recherche Scientifique

Humanin has a wide range of scientific research applications, including:

Neuroprotection: Humanin has been shown to protect neuronal cells from apoptosis induced by Alzheimer’s disease-related insults.

Cardioprotection: It has cardioprotective effects, reducing myocardial ischemia and reperfusion injury.

Metabolic Regulation: Humanin improves insulin sensitivity and glucose metabolism, making it a potential therapeutic agent for diabetes.

Cancer Research: Humanin analogs have been studied for their role in reducing chemoresistance in glioblastoma cells.

Mécanisme D'action

Target of Action

Humanin, a member of mitochondrial-derived peptides (MDPs), is encoded by mitochondrial genes . It shares sequence homology with thirteen Humanin-like proteins, named MTRNR2L1 to MTRNR2L13 . The primary targets of Humanin are Bcl2-associated X protein (BAX), Bim, tBid, and IGFBP3 . These targets play a crucial role in mediating mitochondrial status and cell survival .

Mode of Action

Humanin interacts with its targets in two ways: intracellularly and extracellularly . Intracellularly, Humanin binds to BAX, Bim, tBid, and IGFBP3 to inhibit caspase activity and cell apoptosis . When released from cells as a secreted peptide, Humanin interacts with G protein-coupled formyl peptide receptor-like 1 (FPRL1/2) to mediate apoptosis signal-regulating kinase (ASK) and c-Jun N-terminal kinase (JNK) signaling pathways .

Biochemical Pathways

Humanin affects several biochemical pathways. It mediates mitochondrial status and cell survival via an intracellular mechanism or as a secreted factor via extracellular signals . It also interacts with CNTFR-α/gp130/WSX-1 trimeric receptors to induce JAK2/STA3 signaling cascades . Additionally, Humanin binds soluble extracellular proteins such as VSTM2L and IGFBP3 to modulate cytoprotection .

Pharmacokinetics

The pharmacokinetics of Humanin analogues have been studied in male rodents . It was found that wild type mice treated with HNGF6A and IGFBP-3 -/- mice treated with HNG displayed a longer half-life of Humanin compared with wild type mice treated with HNG . Following HNG injection, both IGF-1 and IGFBP-3 levels decreased over time . In rats, Humanin levels were found to be highest in plasma, present in the liver, and undetectable in the brain or heart .

Result of Action

Humanin exhibits strong cytoprotective actions against various stress and disease models . It protects cells from oxidative stress, serum starvation, hypoxia, and other insults in vitro and also improves cardiovascular disease as well as Alzheimer’s disease in vivo .

Analyse Biochimique

Biochemical Properties

Humanin shares sequence homology with thirteen Humanin-like proteins, named MTRNR2L1 to MTRNR2L13, which encompass 24–28 amino acid residues in length . It mediates mitochondrial status and cell survival by acting via an intracellular mechanism, or as a secreted factor via extracellular signals .

Cellular Effects

Humanin plays a role in neuronal disorders such as Alzheimer’s disease, as well as in diabetes mellitus, infertility, and cardiac diseases . It also regulates various cell types and tissues, such as cardiovascular tissue, skeletal muscle, and testis .

Molecular Mechanism

Intracellularly, Humanin binds Bcl2-associated X protein (BAX), Bim and tBid, and IGFBP3 to inhibit caspase activity and cell apoptosis . When released from cells as a secreted peptide, Humanin interacts with G protein-coupled formyl peptide receptor-like 1 (FPRL1/2) to mediate apoptosis signal-regulating kinase (ASK) and c-Jun N-terminal kinase (JNK) signalling pathways .

Dosage Effects in Animal Models

The effects of Humanin vary with different dosages in animal models

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'humanine peut être synthétisée par synthèse peptidique en phase solide, une méthode couramment utilisée pour la production de peptides. Cela implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend des étapes de déprotection et de couplage, généralement en utilisant des réactifs tels que le N,N'-diisopropylcarbodiimide et l'hydroxybenzotriazole .

Méthodes de production industrielle : La production industrielle d'this compound implique une synthèse peptidique en phase solide à grande échelle, suivie d'une purification par chromatographie liquide haute performance. Le peptide purifié est ensuite lyophilisé pour obtenir une forme poudre stable .

Analyse Des Réactions Chimiques

Types de réactions : L'humanine subit diverses réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydée par des espèces réactives de l'oxygène, conduisant à la formation de ponts disulfure entre les résidus cystéine.

Réduction : La réduction des ponts disulfure dans l'this compound peut être obtenue en utilisant des agents réducteurs tels que le dithiothréitol.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène ou autres espèces réactives de l'oxygène.

Réduction : Dithiothréitol ou β-mercaptoéthanol.

Substitution : Dérivés d'acides aminés et réactifs de couplage tels que le N,N'-diisopropylcarbodiimide.

Principaux produits formés :

Oxydation : this compound liée par des ponts disulfure.

Réduction : this compound réduite avec des groupes thiol libres.

Substitution : Analogues de l'this compound avec des séquences d'acides aminés modifiées.

4. Applications de la recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique, notamment :

Neuroprotection : L'this compound a montré qu'elle protégeait les cellules neuronales de l'apoptose induite par des insultes liées à la maladie d'Alzheimer.

Cardioprotection : Elle a des effets cardioprotecteurs, réduisant l'ischémie myocardique et les lésions de reperfusion.

Régulation métabolique : L'this compound améliore la sensibilité à l'insuline et le métabolisme du glucose, ce qui en fait un agent thérapeutique potentiel pour le diabète.

Recherche sur le cancer : Des analogues de l'this compound ont été étudiés pour leur rôle dans la réduction de la chimiorésistance dans les cellules de glioblastome.

5. Mécanisme d'action

L'this compound exerce ses effets par le biais de plusieurs cibles et voies moléculaires :

Mécanisme intracellulaire : L'this compound se lie à la protéine X associée à Bcl2, Bim et tBid, inhibant l'activité des caspases et empêchant l'apoptose.

Mécanisme extracellulaire : L'this compound interagit avec le récepteur 1 de type peptide formylé couplé aux protéines G pour médiater les voies de signalisation de la kinase régulatrice du signal d'apoptose et de la kinase N-terminale c-Jun.

Sensibilité à l'insuline : L'this compound active la signalisation STAT-3 hypothalamique, améliorant la sensibilité à l'insuline et le métabolisme du glucose.

Comparaison Avec Des Composés Similaires

L'humanine appartient à une famille de peptides dérivés des mitochondries, notamment les petits peptides de type this compound (SHLP). Ces peptides partagent une homologie de séquence et ont des fonctions qui se chevauchent avec l'this compound . Les composés similaires comprennent :

L'this compound est unique en raison de son large éventail d'effets protecteurs dans divers tissus et de ses applications thérapeutiques potentielles dans les maladies neurodégénératives, les maladies cardiovasculaires, le diabète et le cancer .

Propriétés

IUPAC Name |

(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxyethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C119H204N34O32S2/c1-19-65(14)92(112(180)144-81(54-90(160)161)104(172)145-82(52-63(10)11)115(183)153-46-29-37-87(153)110(178)149-91(64(12)13)111(179)139-72(32-23-24-41-120)97(165)136-74(35-27-44-130-119(126)127)98(166)135-73(34-26-43-129-118(124)125)96(164)133-67(16)116(184)185)150-99(167)75(38-39-89(158)159)137-106(174)84(57-155)147-113(181)93(68(17)156)151-105(173)79(51-62(8)9)142-101(169)77(49-60(4)5)140-100(168)76(48-59(2)3)141-102(170)78(50-61(6)7)143-108(176)85(58-186)148-107(175)83(56-154)146-103(171)80(53-69-30-21-20-22-31-69)134-88(157)55-131-95(163)71(33-25-42-128-117(122)123)138-109(177)86-36-28-45-152(86)114(182)66(15)132-94(162)70(121)40-47-187-18/h20-22,30-31,59-68,70-87,91-93,154-156,186H,19,23-29,32-58,120-121H2,1-18H3,(H,131,163)(H,132,162)(H,133,164)(H,134,157)(H,135,166)(H,136,165)(H,137,174)(H,138,177)(H,139,179)(H,140,168)(H,141,170)(H,142,169)(H,143,176)(H,144,180)(H,145,172)(H,146,171)(H,147,181)(H,148,175)(H,149,178)(H,150,167)(H,151,173)(H,158,159)(H,160,161)(H,184,185)(H4,122,123,128)(H4,124,125,129)(H4,126,127,130)/t65-,66-,67-,68+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,91-,92-,93-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEUWKZJZIPZKE-OFANTOPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C119H204N34O32S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70186749 | |

| Record name | Humanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2687.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330936-69-1 | |

| Record name | Humanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330936691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Humanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.